Regiochemical Specificity: C-2 Bromomethyl Defines a Single-Point Derivatization Vector Distinct from C-6 and C-7 Isomers
The bromomethyl substituent at the C-2 position of the thieno[3,2-d]pyrimidine core provides a single, unambiguous reactive handle for nucleophilic substitution, enabling precise library synthesis without regioisomeric ambiguity. In contrast, the C-6 bromomethyl isomer (CAS 1032758-45-4) and C-7 bromomethyl isomer (CAS 871013-27-3) produce structurally divergent products with distinct biological profiles when elaborated. For example, C-6-substituted thieno[3,2-d]pyrimidine analogue 6g demonstrated dual EGFR/tubulin inhibition (EGFR IC50 = 30 nM; tubulin assembly IC50 = 0.71 µM) [1], while C-2-substituted derivatives accessed entirely different target space including JAK1 (IC50 as low as 22 nM) [2] and PI3Kα (IC50 = 0.46 nM) [3]. No single regioisomer can recapitulate the derivatization outcomes of another.
| Evidence Dimension | Regiochemical position of bromomethyl substituent on thieno[3,2-d]pyrimidine core |
|---|---|
| Target Compound Data | Bromomethyl at C-2 position (CAS 77294-18-9); enables C-2 derivatization vector |
| Comparator Or Baseline | C-6 bromomethyl isomer (CAS 1032758-45-4, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-) and C-7 bromomethyl isomer (CAS 871013-27-3) |
| Quantified Difference | Three distinct regioisomers exist; C-2 derivatives have produced JAK1 inhibitors with IC50 = 22 nM and PI3Kα inhibitors with IC50 = 0.46 nM, while C-6 derivatives have produced EGFR/tubulin dual inhibitors with EGFR IC50 = 30 nM |
| Conditions | Comparison across published structure-activity relationship studies in multiple target classes |
Why This Matters
Procuring the incorrect regioisomer directs synthetic efforts toward an entirely different chemical and biological space, risking project failure in medicinal chemistry campaigns.
- [1] Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. CORE deposit, 2019. Compound 6g: tubulin assembly IC50 = 0.71 μM, EGFR IC50 = 30 nM. View Source
- [2] Kim, Y.; Jeon, E.; Ahn, H.; Kang, J.; Sim, T. Identification of Thieno[3,2-d]pyrimidine Derivatives as Potent and Selective Janus Kinase 1 Inhibitors. European Journal of Medicinal Chemistry 2025, 286, 117308. doi:10.1016/j.ejmech.2025.117308. View Source
- [3] Design, Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives Containing Aroyl Hydrazone or Aryl Hydrazide Moieties for PI3K and mTOR Dual Inhibition. Bioorganic Chemistry 2020, 104, 104197. Compound 18b: PI3Kα IC50 = 0.46 nM, mTOR IC50 = 12 nM. View Source
